molecular formula C31H26N2O4S B12491791 Methyl 5-benzyl-2-({[2-(3-ethoxyphenyl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate

Methyl 5-benzyl-2-({[2-(3-ethoxyphenyl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate

Cat. No.: B12491791
M. Wt: 522.6 g/mol
InChI Key: UITJULFVMQOHTF-UHFFFAOYSA-N
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Description

METHYL 5-BENZYL-2-[2-(3-ETHOXYPHENYL)QUINOLINE-4-AMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a quinoline and thiophene moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both quinoline and thiophene rings in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-BENZYL-2-[2-(3-ETHOXYPHENYL)QUINOLINE-4-AMIDO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-BENZYL-2-[2-(3-ETHOXYPHENYL)QUINOLINE-4-AMIDO]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline moiety can be reduced to form dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the quinoline and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols are frequently employed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinoline derivatives, and various substituted quinoline and thiophene compounds.

Scientific Research Applications

METHYL 5-BENZYL-2-[2-(3-ETHOXYPHENYL)QUINOLINE-4-AMIDO]THIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 5-BENZYL-2-[2-(3-ETHOXYPHENYL)QUINOLINE-4-AMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with various molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The thiophene ring may contribute to the compound’s ability to disrupt cellular processes by interacting with membrane proteins and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 5-BENZYL-2-[2-(3-ETHOXYPHENYL)QUINOLINE-4-AMIDO]THIOPHENE-3-CARBOXYLATE is unique due to the combination of quinoline and thiophene rings in its structure, which may result in synergistic effects and enhanced biological activity compared to other similar compounds.

Properties

Molecular Formula

C31H26N2O4S

Molecular Weight

522.6 g/mol

IUPAC Name

methyl 5-benzyl-2-[[2-(3-ethoxyphenyl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C31H26N2O4S/c1-3-37-22-13-9-12-21(17-22)28-19-25(24-14-7-8-15-27(24)32-28)29(34)33-30-26(31(35)36-2)18-23(38-30)16-20-10-5-4-6-11-20/h4-15,17-19H,3,16H2,1-2H3,(H,33,34)

InChI Key

UITJULFVMQOHTF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=C(S4)CC5=CC=CC=C5)C(=O)OC

Origin of Product

United States

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